molecular formula C20H14ClN7O4S B11697697 N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11697697
M. Wt: 483.9 g/mol
InChI Key: GONMWZYYHDQPAP-SSDVNMTOSA-N
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Description

N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrazole ring, and various functional groups such as nitro, chloro, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro and Chloro Groups: The nitro and chloro groups are introduced via nitration and chlorination reactions, respectively, using reagents such as nitric acid and thionyl chloride.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed through the cyclization of hydrazine derivatives with nitriles under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan and tetrazole derivatives through a condensation reaction, typically using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups may facilitate binding to specific sites, while the tetrazole ring can interact with metal ions or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-BROMO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE
  • N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to the presence of both nitro and chloro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of the furan and tetrazole rings also provides a distinctive structural framework that can interact with various molecular targets.

Properties

Molecular Formula

C20H14ClN7O4S

Molecular Weight

483.9 g/mol

IUPAC Name

N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C20H14ClN7O4S/c21-16-8-6-13(10-17(16)28(30)31)18-9-7-15(32-18)11-22-23-19(29)12-33-20-24-25-26-27(20)14-4-2-1-3-5-14/h1-11H,12H2,(H,23,29)/b22-11+

InChI Key

GONMWZYYHDQPAP-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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